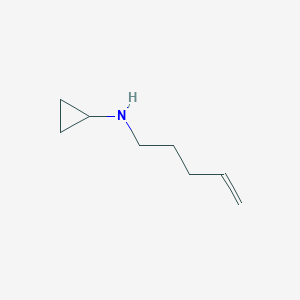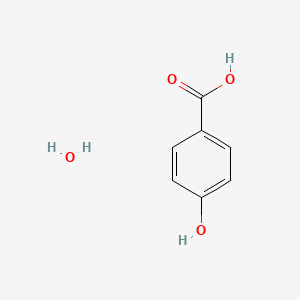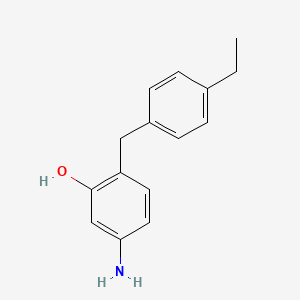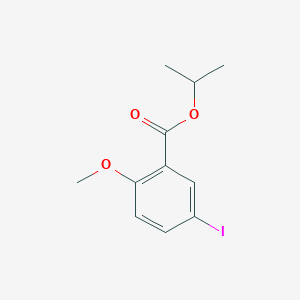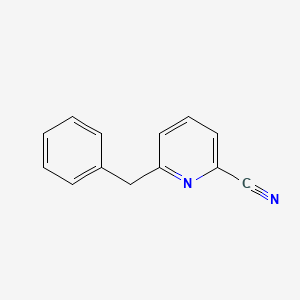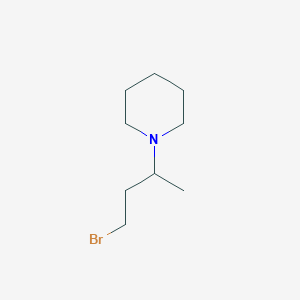
2-(1-oxo-3H-2-benzofuran-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-oxo-3H-2-benzofuran-5-yl)acetic acid is a compound belonging to the benzofuran family. Benzofurans are notable for their diverse biological activities and are widely studied in pharmaceutical research due to their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxo-3H-2-benzofuran-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst to form the benzofuran ring . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. Techniques such as microwave-assisted synthesis have been explored to improve reaction times and yields .
Chemical Reactions Analysis
Types of Reactions
2-(1-oxo-3H-2-benzofuran-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted benzofurans, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1-oxo-3H-2-benzofuran-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(1-oxo-3H-2-benzofuran-5-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (1-Oxo-1,3-dihydro-2-benzofuran-3-yl)acetic acid
- (1-Oxo-1,3-dihydro-2-benzofuran-4-yl)acetic acid
- (1-Oxo-1,3-dihydro-2-benzofuran-6-yl)acetic acid
Uniqueness
2-(1-oxo-3H-2-benzofuran-5-yl)acetic acid is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C10H8O4 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-(1-oxo-3H-2-benzofuran-5-yl)acetic acid |
InChI |
InChI=1S/C10H8O4/c11-9(12)4-6-1-2-8-7(3-6)5-14-10(8)13/h1-3H,4-5H2,(H,11,12) |
InChI Key |
GXAUULHGSGMZND-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)CC(=O)O)C(=O)O1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Butyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B8587668.png)
